molecular formula C14H16N2O2 B14355729 Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- CAS No. 94594-36-2

Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl-

Cat. No.: B14355729
CAS No.: 94594-36-2
M. Wt: 244.29 g/mol
InChI Key: KUJDBYRULQAREX-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzene, characterized by the presence of two isocyanate groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- typically involves the reaction of 1-(1,1-dimethylethyl)-2,4-dimethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate compound. The reaction can be represented as follows:

[ \text{C}9\text{H}{12} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{18}\text{N}_2\text{O}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with isocyanate groups to form ureas.

    Alcohols: React with isocyanate groups to form urethanes.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of methyl groups.

Major Products

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from the oxidation of methyl groups.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.

    Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

    Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved include:

    Nucleophilic Addition: The isocyanate groups react with nucleophiles to form addition products.

    Polymerization: The compound can undergo polymerization reactions to form high molecular weight polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Lacks the isocyanate groups, making it less reactive.

    Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Contains a vinyl group instead of isocyanate groups, leading to different reactivity and applications.

Uniqueness

Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in the production of polymers and advanced materials.

Properties

CAS No.

94594-36-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-tert-butyl-2,4-diisocyanato-3,5-dimethylbenzene

InChI

InChI=1S/C14H16N2O2/c1-9-6-11(14(3,4)5)13(16-8-18)10(2)12(9)15-7-17/h6H,1-5H3

InChI Key

KUJDBYRULQAREX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C(C)(C)C

Origin of Product

United States

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